

"physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol"

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Compound of Interest

Compound Name: 2-Amino-2-(4-methoxyphenyl)ethanol

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An In-depth Technical Guide: Physical and Chemical Properties of **2-Amino-2-(4-methoxyphenyl)ethanol**

Executive Summary

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol of significant interest as a structural motif in medicinal chemistry and a versatile building block in organic synthesis. Its unique arrangement of a primary amine, a primary alcohol, and a methoxy-substituted aromatic ring provides multiple reactive centers, making it a valuable precursor for a diverse range of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, outlines authoritative analytical protocols for its characterization, proposes a logical synthetic pathway, and discusses critical safety and handling considerations. The information herein is synthesized from established chemical data sources to ensure scientific integrity and empower researchers in their experimental design and execution.

Compound Identification and Structure

Nomenclature and Isomeric Clarification

Precise identification is paramount, as several structural isomers exist with similar names. This guide focuses exclusively on the isomer defined by the International Union of Pure and Applied Chemistry (IUPAC) name **2-amino-2-(4-methoxyphenyl)ethanol**.

- IUPAC Name: **2-amino-2-(4-methoxyphenyl)ethanol**[\[1\]](#)

- CAS Number: 138713-55-0[1]
- Molecular Formula: C₉H₁₃NO₂[1]
- InChI Key: OZNSMUSCZYUFHD-UHFFFAOYSA-N[1]
- SMILES: COC1=CC=C(C=C1)C(N)CO

It is crucial to distinguish this compound from its common isomers, such as 2-amino-1-(4-methoxyphenyl)ethanol (CAS: 46084-23-5)[2][3] and 2-(4-methoxyphenyl)aminoethanol, which possess different connectivity and, consequently, distinct chemical and biological properties. The structure of the target compound features an ethanol backbone where the C2 carbon is substituted with both a primary amine and the 4-methoxyphenyl group.

Chemical Structure

The molecular architecture is foundational to understanding the compound's properties and reactivity.

Caption: Structure of **2-Amino-2-(4-methoxyphenyl)ethanol**.

Physical and Physicochemical Properties

The physical properties dictate the compound's behavior in various states and its suitability for different experimental conditions. The data presented below is compiled from commercial supplier technical specifications and predictive models where empirical data is unavailable.

Summary of Properties

Property	Value	Source
Molecular Weight	167.21 g/mol	[1]
Physical Form	Solid	[1]
Boiling Point	325.4 ± 32.0 °C (at 760 mmHg)	[1]
Melting Point	Not empirically determined. The isomer, 2-amino-1-(4-methoxyphenyl)ethanol, melts at 100-102 °C[2].	-
Solubility	Expected to be soluble in methanol and DMSO based on the properties of related structures like 2-(4-Methoxyphenyl)ethanol[4]. Poorly soluble in non-polar solvents.	-

Solubility Profile: A Deeper Look

The molecule's amphiphilic nature, arising from the non-polar 4-methoxyphenyl ring and the polar amino and hydroxyl groups, governs its solubility.

- **Protic Solvents** (e.g., Methanol, Ethanol): High solubility is anticipated due to hydrogen bonding interactions between the solvent and the compound's -OH and -NH₂ groups.
- **Aprotic Polar Solvents** (e.g., DMSO, DMF): Good solubility is expected as these solvents can accept hydrogen bonds and engage in dipole-dipole interactions.
- **Aqueous Solvents**: Solubility is pH-dependent. At low pH, the amine group will be protonated (-NH₃⁺), increasing water solubility. At high pH, the hydroxyl group may be deprotonated, also enhancing solubility. Near its isoelectric point, aqueous solubility will be at its minimum.

Chemical Properties and Reactivity

Acid-Base Characteristics

The compound possesses two key ionizable groups:

- **Primary Amine (-NH₂):** This group is basic. The pK_a of the conjugate acid (-NH₃⁺) is expected to be in the range of 9-10, typical for primary amino alcohols. This site is readily protonated by acids.
- **Primary Alcohol (-OH):** This group is weakly acidic, with an estimated pK_a of around 16-18, and will only be deprotonated by strong bases.

Understanding these pK_a values is critical for designing purification schemes (e.g., acid-base extraction) and for predicting the compound's charge state in biological systems.

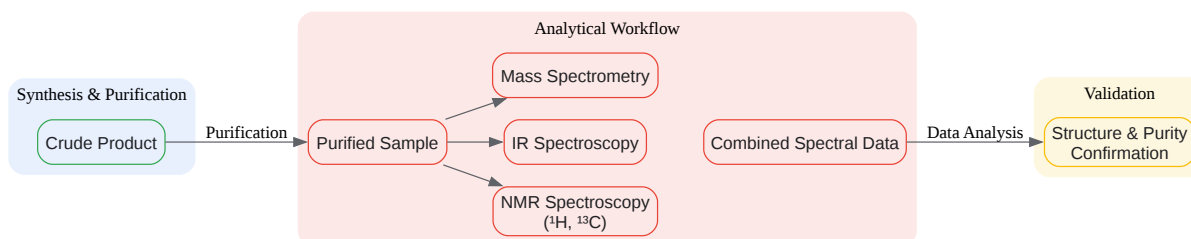
Reactivity Profile

The molecule's functionality allows for a range of chemical transformations:

- **N-Acylation/Alkylation:** The primary amine is a strong nucleophile, readily reacting with acyl halides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.
- **O-Acylation/Alkylation:** The primary alcohol can be esterified or converted to an ether, though it is a weaker nucleophile than the amine. Selective protection strategies are often required if N-acylation is not desired.
- **Oxidation:** The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. The choice of reagent determines the final product.
- **Electrophilic Aromatic Substitution:** The methoxy group is an activating, ortho-, para-directing group. The aromatic ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the positions ortho to the methoxy group.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2-Amino-2-(4-methoxyphenyl)ethanol** requires a multi-technique analytical approach. The following sections describe the expected spectral features and provide validated protocols for data acquisition.



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